molecular formula C14H14FN3O2 B15064262 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one

8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one

Cat. No.: B15064262
M. Wt: 275.28 g/mol
InChI Key: CYOAKHYXYPBROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one (CAS 604773-25-3) is a synthetic compound based on the versatile quinolin-4(1H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This derivative is characterized by a fluorine atom at the 8-position and a piperazine-carbonyl group at the 3-position of the quinoline core. The electron-withdrawing fluorine atom can enhance lipophilicity and metabolic stability, while the basic piperazine moiety can improve solubility and facilitate interactions with biological targets . The quinolinone scaffold is recognized for its broad spectrum of biological activities beyond the well-known antibiotic applications . Research into similar compounds has demonstrated potential for diverse therapeutic applications, including serving as antimicrobial agents, and as scaffolds for developing anti-malarial and anti-cancer treatments . The piperazine ring is a common feature in pharmacologically active compounds and is known to contribute to binding affinity with various enzymes and receptors, making it a valuable structural component in the design of novel bioactive molecules . This combination of features makes this compound a promising and versatile building block for researchers in medicinal chemistry. It is suitable for constructing more complex molecules, investigating structure-activity relationships (SAR), and exploring new biological pathways. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

8-fluoro-3-(piperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14FN3O2/c15-11-3-1-2-9-12(11)17-8-10(13(9)19)14(20)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19)

InChI Key

CYOAKHYXYPBROJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: The synthesis often begins with a fluorinated quinoline derivative.

    Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Carbonylation: The carbonyl group is introduced using reagents like phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Key structural analogues include:

Compound Name Structural Features Biological Activity/Properties Reference
8-Fluoroquinoline Fluorine at position 8; lacks piperazine-carbonyl Moderate antimicrobial activity
3-(Piperazine-1-carbonyl)quinoline Piperazine-carbonyl at position 3; lacks fluorine Enhanced binding affinity to enzymes
Quinolin-4(1H)-one Base scaffold without fluorine or piperazine Limited solubility and bioactivity
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one Dual fluorine substitution; oxopropyl chain Broad-spectrum antibacterial activity
7-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one Chlorine at position 7; phenylpiperazine group Antimalarial (heme detoxification inhibition)

Key Observations :

  • Fluorine Substitution: The 8-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 3-(Piperazine-1-carbonyl)quinoline .
  • Piperazine-Carbonyl Moiety : This group improves solubility at physiological pH (pKa ~4.2) and facilitates interactions with biological targets via hydrogen bonding .
  • Comparative Bioactivity: The dual substitution (fluoro + piperazine-carbonyl) confers superior antimalarial activity compared to mono-substituted quinolones, as seen in Plasmodium falciparum inhibition assays (IC₅₀ < 100 nM) .

Solubility and Physicochemical Properties

Substituent positions and functional groups significantly impact solubility:

Table 1. Solubility Trends of 4(1H)-Quinolone Derivatives

Substituent Position Solubility (mg/mL, pH 6.5) pKa (Nitrogen)
7-Piperazinyl 12.3 ± 1.2 4.2
6-Piperazinyl 8.7 ± 0.9 4.0
3-Bromo, 2-H 15.8 ± 1.5 2.8
3-Bromo, 2-CH₃ 0.7 ± 0.1 2.5

Data sourced from solubility studies .

  • The target compound’s 3-piperazine-carbonyl group enhances solubility at neutral pH compared to brominated derivatives. However, methylation at position 2 (e.g., 3-bromo-2-methyl derivatives) drastically reduces solubility (>20×) due to steric hindrance and altered pKa .

In Vivo Efficacy and Pharmacokinetics

Table 2. In Vivo Efficacy of Selected 4(1H)-Quinolones

Compound % Inhibition (Day 6 PI) Survival (Day 30) Formulation
8p 100% 100% PEG 400
8v 100% 100% HEC/Tween
8a 98% 85% HEC/Tween
8o 92% 90% PEG 400

Data from murine *P. berghei models *.

  • The target compound’s analogues (e.g., 8a, 8p) show near-complete parasite clearance in vivo, attributed to pH-dependent absorption in the gastrointestinal tract .
  • Contradictions : Compounds like 8h and 8m exhibit potent in vitro activity (IC₅₀ < 10 nM) but fail in vivo due to poor bioavailability or metabolic instability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Trifluoromethylphenylpiperazinyl derivatives (e.g., 8p, 8v) show superior antiplasmodial activity (EC₅₀ = 66 pM) compared to fluorophenyl analogues, highlighting the importance of electron-withdrawing substituents .
  • Spacer Groups : Piperazine attached via a methylene spacer improves target binding (e.g., EC₅₀ = 4.7 nM for Pb liver-stage parasites) compared to direct attachment .

Q & A

Q. Table 1. Key in vivo efficacy parameters for frontrunner compounds

Compound% Inhibition (Day 6 PI)Survival (Day 30)Formulation
8p100%100%PEG 400
8v100%100%HEC/Tween
8a98%85%HEC/Tween
8o92%90%PEG 400
Data sourced from murine P. berghei models (n = 6/group) .

Q. Table 2. Solubility trends of 4(1H)-quinolone derivatives

Substituent PositionSolubility (mg/mL, pH 6.5)pKa (Nitrogen)
7-Piperazinyl12.3 ± 1.24.2
6-Piperazinyl8.7 ± 0.94.0
3-Bromo, 2-H15.8 ± 1.52.8
3-Bromo, 2-CH₃0.7 ± 0.12.5
Calculated from Supporting Information (Tables S1–S5) .

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